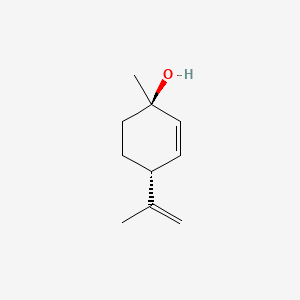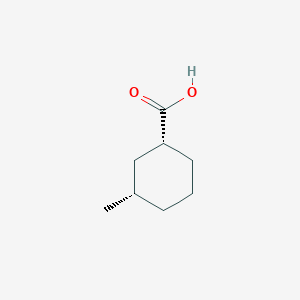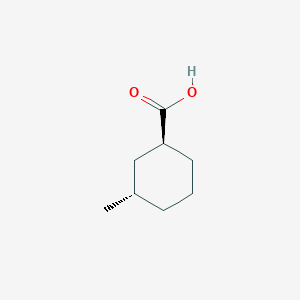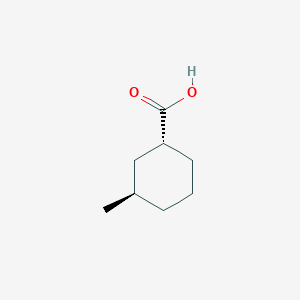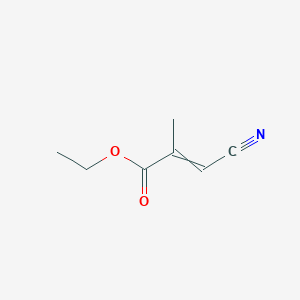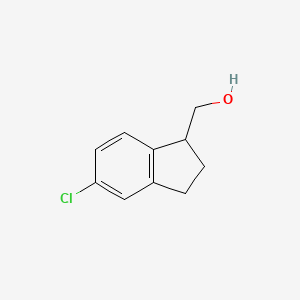
(5-Chloro-indan-1-yl)-methanol
Overview
Description
(5-Chloro-indan-1-yl)-methanol is an organic compound characterized by the presence of a chloro-substituted indane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-indan-1-yl)-methanol typically involves the chlorination of indan followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination of Indan: Indan is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chloro-indan.
Hydroxymethylation: The 5-chloro-indan is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of indan are chlorinated using chlorine gas in a controlled environment.
Continuous Hydroxymethylation: The chlorinated product is continuously fed into a reactor where it reacts with formaldehyde and a base to produce this compound.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-indan-1-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form (5-Chloro-indan-1-yl)-formaldehyde or (5-Chloro-indan-1-yl)-formic acid.
Reduction: The compound can be reduced to form (5-Chloro-indan-1-yl)-methane.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium amide for amino substitution or sodium hydroxide for hydroxyl substitution.
Major Products:
Oxidation: (5-Chloro-indan-1-yl)-formaldehyde, (5-Chloro-indan-1-yl)-formic acid.
Reduction: (5-Chloro-indan-1-yl)-methane.
Substitution: (5-Amino-indan-1-yl)-methanol, (5-Hydroxy-indan-1-yl)-methanol.
Scientific Research Applications
(5-Chloro-indan-1-yl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-indan-1-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
- (5-Chloro-indan-1-yl)-acetaldehyde
- (5-Chloro-indan-1-yl)-methylamine
- (5-Chloro-indan-1-yl)-formic acid
Comparison:
- (5-Chloro-indan-1-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group. It is more reactive and used in different synthetic applications.
- (5-Chloro-indan-1-yl)-methylamine: Contains an amino group, making it more basic and suitable for different types of chemical reactions.
- (5-Chloro-indan-1-yl)-formic acid: Contains a carboxylic acid group, making it more acidic and useful in different biological and chemical contexts.
Uniqueness: (5-Chloro-indan-1-yl)-methanol is unique due to its specific combination of a chloro-substituted indane ring and a methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8,12H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSCXMZIJZUPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CO)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272477 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711017-67-3 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711017-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


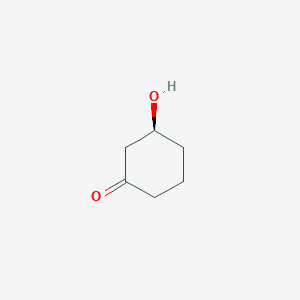

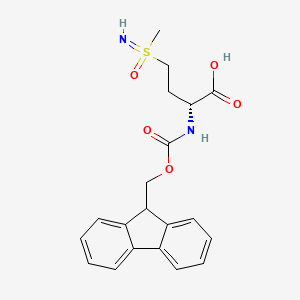

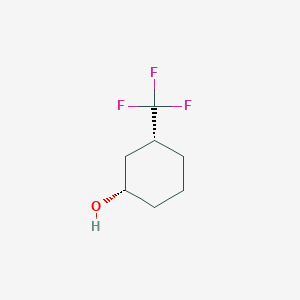
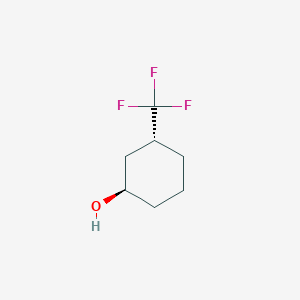
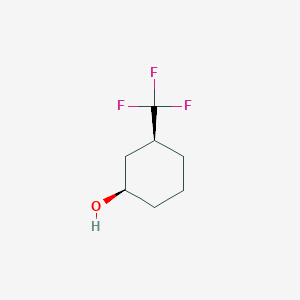
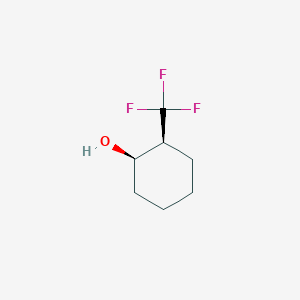
![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)
